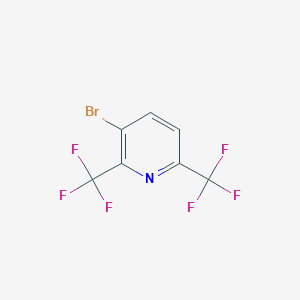

3-Bromo-2,6-bis(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2,6-bis(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1806378-86-8 . It has a molecular weight of 293.99 and is typically in liquid form .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as 3-Bromo-2,6-bis(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 3-Bromo-2,6-bis(trifluoromethyl)pyridine includes three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis

3-Bromo-2,6-bis(trifluoromethyl)pyridine is typically in liquid form . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Agrochemicals

3-Bromo-2,6-bis(trifluoromethyl)pyridine: is a key structural motif in the synthesis of agrochemicals. Its derivatives are primarily used for crop protection, offering effective pest control due to the unique physicochemical properties of the fluorine atoms and the pyridine moiety . The compound serves as an intermediate in creating new agrochemicals that are more potent and selective than their predecessors.

Pharmaceuticals

In the pharmaceutical industry, this compound’s derivatives play a crucial role as intermediates in the synthesis of active ingredients. The trifluoromethyl group, in particular, is associated with increased biological activity, making it valuable for developing new medications . Several pharmaceutical products containing this moiety have been approved, and many more are in clinical trials.

Material Science

The incorporation of 3-Bromo-2,6-bis(trifluoromethyl)pyridine in materials science is due to its ability to impart desirable properties to functional materials. Its derivatives can enhance the physical properties of materials, such as thermal stability and chemical resistance, which are essential for advanced material applications .

Chemical Synthesis

This compound is utilized as a building block in chemical synthesis, particularly in the creation of fluorinated organic chemicals. Its derivatives are in demand for synthesizing various chemical intermediates, which are then used to produce a wide range of specialty chemicals .

Analytical Chemistry

In analytical chemistry, derivatives of 3-Bromo-2,6-bis(trifluoromethyl)pyridine are used as standards and reagents. Their consistent and predictable behavior makes them suitable for use in various analytical methods to quantify or detect other substances .

Veterinary Products

The veterinary industry also benefits from the applications of this compound. Its derivatives are found in veterinary products, enhancing the effectiveness of treatments for animals. The trifluoromethyl group contributes to the therapeutic properties of these veterinary medicines .

Mechanism of Action

Target of Action

3-Bromo-2,6-bis(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is primarily used in the agrochemical and pharmaceutical industries . The compound’s primary targets are pests in crops, as it is a key structural motif in active agrochemical ingredients . It is also used in the pharmaceutical and veterinary industries, with five pharmaceutical and two veterinary products containing the TFMP moiety having been granted market approval .

Mode of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Biochemical Pathways

Given its use in agrochemicals, it likely affects pathways related to pest metabolism or survival . In pharmaceutical applications, it may interact with various biochemical pathways, depending on the specific drug in which it is used .

Pharmacokinetics

Its use in pharmaceuticals suggests it has suitable pharmacokinetic properties for drug delivery .

Result of Action

The molecular and cellular effects of 3-Bromo-2,6-bis(trifluoromethyl)pyridine’s action depend on its application. In agrochemicals, it helps protect crops from pests . In pharmaceuticals, its effects would depend on the specific drug and therapeutic target .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,6-bis(trifluoromethyl)pyridine. For example, in agrochemical applications, factors such as temperature, humidity, and soil composition could potentially affect its efficacy . In pharmaceutical applications, factors such as pH and the presence of other compounds could influence its action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-bromo-2,6-bis(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF6N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYUWKCBQYYZRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2873561.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2873564.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2873567.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2873568.png)

![Phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxylate](/img/structure/B2873575.png)

![9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2873576.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2873579.png)